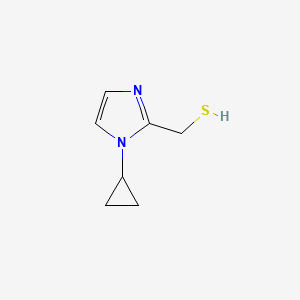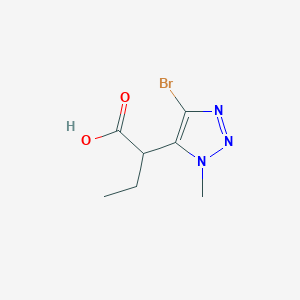
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo substituent at the 4-position and a butanoic acid moiety at the 5-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a approach, where an azide and an alkyne undergo a cycloaddition reaction in the presence of a copper catalyst to form the triazole ring.
Bromination: The triazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.
Introduction of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Triazole derivatives, including this compound, are explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science applications.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The bromo substituent and butanoic acid moiety contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
- 2-(4-Fluoro-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
- 2-(4-Iodo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
Uniqueness
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is unique due to the presence of the bromo substituent, which imparts distinct chemical and biological properties. The bromo group enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10BrN3O2 |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
2-(5-bromo-3-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H10BrN3O2/c1-3-4(7(12)13)5-6(8)9-10-11(5)2/h4H,3H2,1-2H3,(H,12,13) |
InChI Key |
ZMVKPVOXAGNYCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(N=NN1C)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


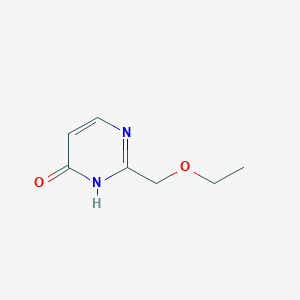

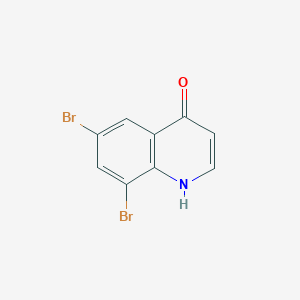


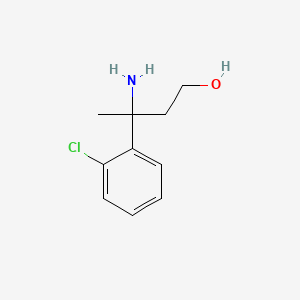
![2-[(Heptan-3-yl)amino]propane-1,3-diol](/img/structure/B13312003.png)
![3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13312004.png)
![7-Methyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13312006.png)
amine](/img/structure/B13312013.png)

![2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B13312035.png)

